molecular formula C16H15FN4O2 B10988162 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10988162
M. Wt: 314.31 g/mol
InChI Key: BXHOSEAEUKLQRB-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone class. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazole ring, and a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the pyrazole and quinoline moieties: This step can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the pyrazole ring in 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide contributes to its unique chemical properties and potential biological activities. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H15FN4O2/c1-9(2)21-14(5-6-19-21)20-16(23)12-8-18-13-4-3-10(17)7-11(13)15(12)22/h3-9H,1-2H3,(H,18,22)(H,20,23)

InChI Key

BXHOSEAEUKLQRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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